molecular formula C15H16F2N2OS B2365763 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide CAS No. 942000-02-4

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2365763
CAS RN: 942000-02-4
M. Wt: 310.36
InChI Key: HAKQWOQHQKDQKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Alzheimer's Disease Diagnosis

A hydrophobic radiofluorinated derivative, closely related to the structure of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide, has been utilized in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and assists in monitoring responses to treatments (Shoghi-Jadid et al., 2002).

Photodynamic Therapy

Thio and seleno analogues of tetramethylrosamine, which share a functional resemblance with the chemical structure , have been developed. These analogues exhibit longer wavelengths of absorption and higher quantum yields for the generation of singlet oxygen than tetramethylrosamine, making them efficient photosensitizers against rat mammary adenocarcinoma cells in vitro (Detty et al., 2004).

Synthetic Chemistry

In the realm of synthetic chemistry, compounds structurally related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide have been synthesized and evaluated for various properties. For instance, the synthesis and application of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling agent provide insights into carbonyl reactivity and amide bond formation, which are fundamental to pharmaceutical and material sciences (Withey & Bajic, 2015).

Antibacterial Evaluation

A study on 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, which shares a structural motif with the compound , was conducted. These derivatives exhibited promising antibacterial properties, highlighting the potential for the development of new antibacterial agents (Ravichandiran et al., 2015).

Fluorescent Probes for CO2 Detection

Research on novel fluorescent probes based on a core structure similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide demonstrated an aggregation-enhanced emission feature for the quantitative detection of low levels of carbon dioxide. This application is significant for environmental monitoring and biological studies (Wang et al., 2015).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, handling precautions, and disposal methods .

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKQWOQHQKDQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide

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